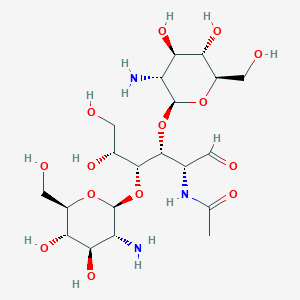

Glcn-glcn-glcnac (chito)

Description

Classification and Nomenclature of Oligosaccharides of N-Acetylglucosamine and Glucosamine (B1671600)

The nomenclature of these oligomers reflects their composition. "GlcNAc" denotes the N-acetyl-D-glucosamine monomer, while "GlcN" represents the D-glucosamine monomer. The subscript 'n' in expressions like (GlcNAc)n and (GlcN)n indicates the number of repeating monomeric units, also known as the degree of polymerization (DP). nih.govnih.gov

Homopolysaccharide oligomers are composed of a single type of monosaccharide unit. nih.gov For instance, fully acetylated chitooligosaccharides (faCOS) consist solely of GlcNAc units, while fully deacetylated chitooligosaccharides (fdCOS) are made up exclusively of GlcN units. mdpi.combohrium.com These are often denoted as An for (GlcNAc)n and Dn for (GlcN)n, where 'A' represents the acetylated unit and 'D' the deacetylated unit. nih.gov The production of these homooligomers can be achieved through enzymatic hydrolysis of chitin (B13524) or chitosan (B1678972), followed by chemical N-acetylation or deacetylation to achieve full conversion. nih.gov

| Oligomer Type | Monomeric Unit | Abbreviation |

| Fully Acetylated Chitooligosaccharide | N-acetyl-D-glucosamine | (GlcNAc)n or faCOS |

| Fully Deacetylated Chitooligosaccharide | D-glucosamine | (GlcN)n or fdCOS |

Heteropolysaccharide oligomers, also known as partially acetylated chitooligosaccharides (paCOS), contain a mix of both GlcNAc and GlcN units. mdpi.combohrium.com The specific sequence and arrangement of these monomers along the oligomer chain are crucial determinants of their biological function. nih.gov The synthesis of such defined hetero-oligomers is a complex process, often requiring sophisticated chemical or chemoenzymatic strategies to control the precise placement of acetyl groups. researchgate.net

A prime example of a biologically significant heterooligomer is the trimer GlcN-GlcN-GlcNAc. This specific sequence, with two consecutive glucosamine units followed by a single N-acetylglucosamine unit, has been a subject of interest in various research fields. The precise arrangement of deacetylated and acetylated units creates a unique molecular signature that can be recognized by specific biological receptors, leading to distinct physiological responses.

Academic Significance of Sequence-Specific Chitooligosaccharides in Biological Research

The academic importance of sequence-specific chitooligosaccharides lies in their ability to elicit highly specific biological responses. The precise sequence of GlcN and GlcNAc units acts as a form of molecular information, dictating the oligomer's interaction with proteins and other biological macromolecules. nih.gov This specificity is critical in understanding and harnessing their potential in various applications.

Research has shown that the biological activities of COS, such as antimicrobial, antioxidant, anti-inflammatory, and immunomodulatory effects, are strongly influenced by their structural characteristics. researchgate.netnih.gov For instance, studies have demonstrated that the sequence arrangement of COS can impact their ability to induce salt resistance in plants. nih.govnih.gov In one study, different sequence-arranged COS were prepared using specific deacetylases, and their effects on wheat seedlings under salt stress were evaluated. The results indicated a sequence-dependent effect on inducing plant salt resistance, highlighting the importance of the specific arrangement of GlcN and GlcNAc units. nih.govnih.gov

The synthesis of well-defined chitooligosaccharides, including specific sequences like GlcN-GlcN-GlcNAc, is crucial for establishing clear structure-activity relationships. researchgate.net By studying the biological effects of these precisely defined molecules, researchers can decipher the molecular mechanisms underlying their activities. This knowledge is fundamental for the rational design of novel COS-based products for applications in medicine, agriculture, and food science. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

138430-54-3 |

|---|---|

Molecular Formula |

C20H37N3O14 |

Molecular Weight |

543.5 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5R)-3,4-bis[[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5,6-dihydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C20H37N3O14/c1-6(28)23-7(2-24)17(36-19-11(21)15(32)13(30)9(4-26)34-19)18(8(29)3-25)37-20-12(22)16(33)14(31)10(5-27)35-20/h2,7-20,25-27,29-33H,3-5,21-22H2,1H3,(H,23,28)/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20-/m0/s1 |

InChI Key |

VLYLDPWAIOGXBJ-WYEVLCNTSA-N |

SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)N)OC2C(C(C(C(O2)CO)O)O)N |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)N)OC2C(C(C(C(O2)CO)O)O)N |

Synonyms |

2-amino-2-deoxyglucopyranosyl-1-4-2-amino-2-deoxyglucopyranosyl-(1-4)-2-acetamido-2-deoxyglucopyranoside GlcN-GlcN-GlcNAc (chito) |

Origin of Product |

United States |

Biosynthesis and Targeted Enzymatic Synthesis of Glcn Glcn Glcnac Sequences

Hexosamine Biosynthesis Pathway (HBP) and Monosaccharide Precursors

The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that branches off from glycolysis to produce uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). nih.gov This activated sugar is the fundamental donor substrate for the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. nih.govwikipedia.org The HBP integrates nutrients from carbohydrate, amino acid, fatty acid, and nucleotide metabolism, making UDP-GlcNAc an important cellular nutrient sensor. nih.gov

De Novo Synthesis of Uridine Diphosphate-N-Acetylglucosamine (UDP-GlcNAc) from Fructose-6-Phosphate (B1210287) and Glutamine

The de novo synthesis of UDP-GlcNAc is a four-step enzymatic process that converts fructose-6-phosphate and glutamine into the final product. researchgate.netreactome.org

The initial and rate-limiting step of the HBP is the conversion of fructose-6-phosphate (an intermediate of glycolysis) and glutamine to glucosamine-6-phosphate (GlcN-6-P). researchgate.netresearchgate.net This reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). youtube.comnih.gov Subsequently, GlcN-6-P is acetylated to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P) by the enzyme glucosamine-6-phosphate N-acetyltransferase (GNA1). researchgate.netresearchgate.net In the third step, GlcNAc-6-P is converted to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by the action of phosphoacetylglucosamine mutase (PGM3 or Agm1). researchgate.netresearchgate.net Finally, UDP-GlcNAc pyrophosphorylase (UAP1 or Qri1) catalyzes the reaction of GlcNAc-1-P with UTP to produce UDP-GlcNAc. nih.govresearchgate.net

| Enzyme | Abbreviation | Function |

| Glutamine:fructose-6-phosphate amidotransferase | GFAT | Catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. researchgate.netyoutube.com |

| Glucosamine-6-phosphate N-acetyltransferase | GNA1 | Acetylates glucosamine-6-phosphate to form N-acetylglucosamine-6-phosphate. researchgate.netresearchgate.net |

| Phosphoacetylglucosamine mutase | PGM3/Agm1 | Converts N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate. researchgate.net |

| UDP-GlcNAc pyrophosphorylase | UAP1/Qri1 | Catalyzes the final step, producing UDP-GlcNAc from N-acetylglucosamine-1-phosphate and UTP. nih.govresearchgate.net |

Salvage Pathways for Glucosamine (B1671600) (GlcN) and N-Acetylglucosamine (GlcNAc) Utilization

In addition to de novo synthesis, cells can utilize salvage pathways to produce UDP-GlcNAc from pre-existing hexosamines. nih.gov These pathways allow for the recycling of GlcN and GlcNAc derived from the breakdown of glycoproteins or from external sources. researchgate.net Free N-acetylglucosamine (GlcNAc) can be taken up by cells and phosphorylated by N-acetylglucosamine kinase (NAGK) to generate GlcNAc-6-P. researchgate.net This intermediate then enters the main HBP to be converted into UDP-GlcNAc. researchgate.net Similarly, glucosamine (GlcN) can be phosphorylated to glucosamine-6-phosphate, which is then acetylated to enter the pathway. mdpi.com These salvage mechanisms are crucial for maintaining the cellular pool of UDP-GlcNAc, especially under conditions where de novo synthesis may be limited. researchgate.netresearchwithrutgers.com

Enzymatic Generation of Specific Oligosaccharide Structures

The production of defined oligosaccharides like GlcN-GlcN-GlcNAc relies on the precise enzymatic hydrolysis of chitin (B13524) or chitosan (B1678972) polymers. nih.gov Enzymatic methods are preferred over chemical hydrolysis due to their high specificity, which allows for the generation of chitooligosaccharides (COS) with controlled chain length and pattern of acetylation under environmentally friendly conditions. tandfonline.com

Chitinolytic and Chitosanolytic Enzyme Systems for Hydrolysis

Chitinolytic and chitosanolytic enzymes are glycoside hydrolases that catalyze the breakdown of chitin and chitosan, respectively. nih.gov These systems include a variety of enzymes that differ in their substrate specificity and mode of action, enabling the comprehensive degradation of these complex polysaccharides. nih.govtandfonline.com The degradation of chitin to its monomer, N-acetylglucosamine, requires the cooperative action of several enzymes, primarily chitinases and β-N-acetylglucosaminidases. frontiersin.org

Chitinases (EC 3.2.1.14) are the principal enzymes responsible for hydrolyzing the β-(1-4)-glycosidic linkages in the chitin polymer. nih.govnih.gov They are broadly classified into two main groups based on their mode of action: endochitinases and exo-chitinases. nih.govoup.com

Endochitinases cleave glycosidic bonds at random points within the chitin chain, leading to a rapid decrease in polymer length and the production of a mixture of chitooligosaccharides of various sizes, such as (GlcNAc)₂, (GlcNAc)₃, and larger oligomers. nih.govoup.com

Exo-chitinases act on the ends of the chitin polymer. This category includes chitobiosidases, which progressively release di-acetylchitobiose [(GlcNAc)₂] from the non-reducing end, and β-N-acetylglucosaminidases, which release single GlcNAc units. nih.govresearchgate.net

The substrate specificity of these enzymes is critical. For instance, some chitinases from Bacillus circulans possess aromatic residues in their substrate-binding cleft that are essential for the hydrolysis of crystalline chitin. tandfonline.com Human chitinases, such as chitotriosidase and acidic mammalian chitinase (B1577495), exhibit endo-chitinase behavior and have defined subsite preferences for acetylated units. nih.gov The coordinated action of endo- and exo-chitinases is necessary for the efficient degradation of chitin into smaller, soluble oligosaccharides. frontiersin.orgresearchgate.net

| Enzyme Type | Mode of Action | Primary Products |

| Endochitinase | Randomly cleaves internal β-(1-4)-glycosidic linkages. nih.govoup.com | A mixture of N-acetyl chitooligosaccharides of varying lengths. oup.com |

| Exo-chitinase (Chitobiosidase) | Progressively cleaves from the non-reducing end of the polymer. nih.govoup.com | Di-acetylchitobiose [(GlcNAc)₂]. oup.com |

| Exo-chitinase (β-N-acetylglucosaminidase) | Cleaves terminal GlcNAc residues from the non-reducing end. researchgate.net | N-acetylglucosamine (GlcNAc). researchgate.net |

Beta-N-acetylhexosaminidases (EC 3.2.1.52) are exoglycosidases that catalyze the hydrolysis of terminal, non-reducing N-acetyl-D-hexosamine residues, including both N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), from oligosaccharides and glycoconjugates. neb.comnih.gov In the context of chitin degradation, these enzymes, often referred to as chitobiases, are crucial for the final step of hydrolysis. oup.com They act on the di-acetylchitobiose [(GlcNAc)₂] and other short chitooligosaccharides produced by endo- and exo-chitinases, breaking them down into GlcNAc monomers. frontiersin.orgoup.com

These enzymes belong to glycoside hydrolase families such as GH20. frontiersin.orgnih.gov For example, a GH20 β-N-acetylglucosaminidase from the bacterium Chitinolyticbacter meiyuanensis displays high activity in hydrolyzing the GlcNAc dimer. frontiersin.org Similarly, recombinant β-N-acetylhexosaminidase can hydrolyze terminal β-D-N-acetyl-galactosamine and glucosamine residues from various oligosaccharides. neb.com The action of these enzymes ensures the complete breakdown of chitin oligomers into their constituent monosaccharides, which can then be utilized by the cell. frontiersin.orgnih.gov

Chitin Deacetylases (CDAs) and Regio-Selectivity in N-Deacetylation of GlcNAc Units

Chitin deacetylases (CDAs) are enzymes that play a critical role in modifying chitin and its derivatives by removing acetyl groups from N-acetylglucosamine (GlcNAc) residues. nih.govnih.gov This process, known as de-N-acetylation, is essential for producing chitosan and partially acetylated chitooligosaccharides (paCOS). acs.org The regio-selectivity of CDAs, which dictates the specific pattern of deacetylation along the sugar chain, is a key factor in generating specific oligosaccharide sequences like GlcN-GlcN-GlcNAc.

The deacetylation patterns of CDAs are diverse, with different enzymes exhibiting distinct modes of action, including multiple-attack, single-chain, and processive mechanisms. nih.gov For instance, some CDAs can sequentially remove multiple acetyl groups after binding to a polysaccharide chain. nih.gov The specificity of these enzymes is influenced by structural features, such as loops that shape the active site and control substrate access. nih.gov

Research has shown that certain CDAs can produce paCOS with defined acetylation patterns. For example, a chitin deacetylase from Saccharomyces cerevisiae (ScCDA2) was found to have a multiple-attack deacetylation mechanism and produces chitooligosaccharides with specific sequences like DAAA, ADAA, and DDAA, where 'D' represents a deacetylated unit (GlcN) and 'A' represents an acetylated unit (GlcNAc). researchgate.netnih.gov Notably, ScCDA2 does not deacetylate the GlcNAc unit at the reducing end of the oligosaccharide. nih.gov This specificity allows for the generation of a library of well-defined chitooligosaccharides. nih.gov

The ability to control the deacetylation pattern is crucial because the biological activities of these oligosaccharides are highly dependent on their structure, including the degree and pattern of acetylation. url.edu

Chitosan Oligosaccharide Deacetylase (COD) Activity and GlcNAc-GlcN Production

Chitosan oligosaccharide deacetylases (CODs) are a subset of chitin deacetylases that show specificity towards shorter oligosaccharide chains. Some bacterial CODs are known to be specific for a single position, leading to the production of mono-deacetylated products. nih.gov This precise action is valuable for creating specific GlcNAc-GlcN sequences within an oligosaccharide.

The catalytic mechanism of these enzymes involves the hydrolysis of the acetamido group in GlcNAc residues. mdpi.com The crystal structure of a COD from Vibrio cholerae has revealed an induced-fit mechanism where a loop closes over the active site upon substrate binding, highlighting the structural basis for their specificity. nih.gov By understanding and harnessing the specificities of different CODs, it is possible to produce tailored chitooligosaccharides with desired patterns of acetylation, which is fundamental for producing sequences like GlcN-GlcN-GlcNAc.

Transglycosylase and Glycosynthase Engineering for Oligosaccharide Elongation and Specific Linkage Formation

Beyond modifying existing chitin chains, building oligosaccharides from smaller units offers another route to specific sequences. This is where engineered enzymes like transglycosylases and glycosynthases come into play. royalsocietypublishing.orgnih.gov

Transglycosylases , which are often engineered from glycoside hydrolases (GHs), catalyze the transfer of a glycosyl moiety from a donor to an acceptor molecule, forming a new glycosidic bond. royalsocietypublishing.orgnih.gov By carefully selecting the donor, acceptor, and the specific transglycosylase, it is possible to elongate an oligosaccharide chain and create specific linkages. Protein engineering strategies have been employed to improve the transglycosylation activity of these enzymes and to tailor their substrate specificity, allowing for the synthesis of complex oligosaccharides. nih.govresearchgate.netwur.nl

Glycosynthases are mutant glycoside hydrolases that are engineered to only perform the synthesis reaction (transglycosylation) and not the hydrolysis of the newly formed bond. royalsocietypublishing.org This is typically achieved by mutating the catalytic nucleophile residue. Glycosynthases use activated sugar donors, such as glycosyl fluorides, to form new glycosidic bonds with high efficiency. royalsocietypublishing.orgnih.gov

The engineering of these enzymes has enabled the synthesis of diverse and well-defined oligosaccharides with altered chain lengths and specific glycosidic linkages, which would be difficult to achieve through other methods. royalsocietypublishing.org This approach provides a powerful tool for constructing specific sequences like GlcN-GlcN-GlcNAc.

Chemoenzymatic and Chemical Strategies for GlcN-GlcN-GlcNAc Production

The production of defined chito-oligosaccharides such as GlcN-GlcN-GlcNAc often requires a combination of chemical and enzymatic methods to achieve the desired structure with high precision.

Controlled Depolymerization and Selective N-Acetylation/Deacetylation

A primary strategy for producing specific chito-oligosaccharides involves the controlled breakdown of larger chitin or chitosan polymers, followed by selective chemical modifications.

Controlled Depolymerization: Chitin and chitosan can be broken down into smaller oligosaccharide fragments through various methods. researchgate.net

Chemical Hydrolysis: Using strong acids like hydrochloric acid can depolymerize chitin and chitosan, but this method can be harsh and difficult to control, often leading to a mixture of products. researchgate.netmdpi.com

Enzymatic Hydrolysis: A milder approach involves using enzymes like chitinases and chitosanases to break the glycosidic bonds. nih.govspringernature.com This method offers better control over the size of the resulting oligosaccharides. springernature.com

Hydrothermal Treatment: Amorphous chitin and chitosan can also be depolymerized under hydrothermal conditions without the need for catalysts. researchgate.net

Selective N-Acetylation/Deacetylation: Once oligosaccharides of the desired size are obtained, their acetylation pattern can be modified.

Selective N-acetylation of chitosan, which is primarily composed of GlcN units, can be performed to introduce acetyl groups in a controlled manner. mdpi.com For example, reacting chitosan with acetic anhydride (B1165640) allows for the preparation of water-soluble chitin with a specific degree of acetylation. mdpi.com

Selective N-deacetylation , as discussed previously, utilizes the regio-selective action of chitin deacetylases to remove acetyl groups from specific positions on a chitooligosaccharide chain. acs.org

By combining controlled depolymerization to obtain oligosaccharides of a certain length with subsequent selective N-acetylation or deacetylation, it is possible to generate specific sequences like GlcN-GlcN-GlcNAc. nih.govmdpi.com

Biotechnological Production through Biotransformation and Microbial Fermentation

Microbial systems offer a promising and environmentally friendly alternative for producing chito-oligosaccharides. nih.gov

Biotransformation: This approach uses microorganisms or their enzymes to convert a substrate into a desired product. For instance, bacteria like Bacillus cereus can directly hydrolyze shrimp byproducts, which are rich in chitin, to produce chitin-oligosaccharides.

Microbial Fermentation: This involves cultivating microorganisms that naturally produce chitin-degrading enzymes. google.com By optimizing fermentation conditions, such as the composition of the culture medium and physical parameters, the production of these enzymes and, consequently, the yield of chito-oligosaccharides can be enhanced. mdpi.com For example, co-fermentation of different bacterial strains has shown promise in the production of chitin from crab shells. nih.gov Recombinant microorganisms, such as Escherichia coli, can also be engineered to produce specific chito-oligosaccharides. nih.govmdpi.com These microbial fermentation methods can be integrated into systems that allow for the continuous production and separation of the desired oligosaccharides. mdpi.comresearchgate.net

Metabolic Engineering for Enhanced GlcN-GlcN-GlcNAc Precursor Synthesis

Metabolic engineering involves modifying the metabolic pathways of microorganisms to overproduce specific compounds. oup.com This powerful strategy can be applied to increase the synthesis of the building blocks required for GlcN-GlcN-GlcNAc production.

The biosynthesis of N-acetylglucosamine (GlcNAc), a key precursor, starts from fructose-6-phosphate. mdpi.com By engineering the metabolic pathways of microorganisms like Escherichia coli or Corynebacterium glutamicum, the production of GlcNAc and its precursor, glucosamine (GlcN), can be significantly increased. oup.comnih.gov

Key metabolic engineering strategies include:

Overexpression of key enzymes: Increasing the levels of enzymes in the GlcNAc biosynthesis pathway, such as glucosamine-6-phosphate synthase (GlmS). oup.commdpi.com

Deletion of competing pathways: Eliminating metabolic pathways that consume the precursors or the final product. researchgate.netresearchgate.net

Enhancing precursor supply: Modifying central carbon metabolism to channel more resources towards the synthesis of fructose-6-phosphate and other necessary precursors like glutamine and acetyl-CoA. mdpi.comnih.gov

By enhancing the intracellular pools of GlcN and GlcNAc through metabolic engineering, the subsequent enzymatic or chemical assembly into the desired GlcN-GlcN-GlcNAc sequence can be made more efficient. nih.govcaister.com

Advanced Structural Characterization and Sequence Elucidation of Glcn Glcn Glcnac

High-Resolution Chromatographic Techniques for Oligosaccharide Separation

The separation of complex carbohydrate mixtures into individual components is a critical first step in their structural elucidation. High-resolution chromatographic techniques are indispensable for isolating oligosaccharides like GlcN-GlcN-GlcNAc with high purity.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the analysis of underivatized carbohydrates. mdpi.comchromatographyonline.com This technique leverages the weak acidic nature of carbohydrate hydroxyl groups, which can be ionized under high pH conditions, allowing for their separation on anion-exchange columns. chromatographyonline.com

Detailed Research Findings:

A validated HPAEC-PAD method has been established for the simultaneous separation and quantification of glucosamine (B1671600) (GlcN) and chitooligosaccharides (COS) with a degree of polymerization (DP) from 2 to 6. mdpi.comnih.govresearchgate.net This method demonstrates high sensitivity, with detection limits in the range of 0.4–0.6 pmol, and a broad linear range. mdpi.comnih.govresearchgate.net The separation is typically achieved on a specialized carbohydrate column, such as a CarboPac-PA100, using an isocratic elution with a dilute sodium hydroxide (B78521) solution. mdpi.comnih.govresearchgate.net This approach allows for the efficient separation of chitooligosaccharides without the need for prior derivatization, which can be time-consuming and introduce experimental variability. mdpi.comresearchgate.net While a direct elution order based on the degree of polymerization is not always observed for complex chitooligosaccharide mixtures, HPAEC-PAD provides excellent resolution for separating individual oligomers. researchgate.net

Interactive Data Table: HPAEC-PAD Parameters for Chitooligosaccharide Analysis

| Parameter | Value | Reference |

| Column | CarboPac-PA100 (4 x 250 mm) | mdpi.comnih.govresearchgate.net |

| Mobile Phase | 0.2 M NaOH-water (10:90, v/v) | mdpi.comnih.govresearchgate.net |

| Flow Rate | 0.4 mL/min | mdpi.comnih.govresearchgate.net |

| Detection | Pulsed Amperometric Detection (PAD) | mdpi.comchromatographyonline.com |

| Detection Limits | 0.003 to 0.016 mg/L (0.4–0.6 pmol) | mdpi.comnih.govresearchgate.net |

| Linear Range | 0.2 to 10 mg/L | mdpi.comnih.govresearchgate.net |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of resolution, speed, and sensitivity for the separation of complex mixtures, including oligosaccharides. nih.gov The use of sub-2 µm particle columns in UHPLC systems leads to highly efficient separations. nih.gov For carbohydrate analysis, hydrophilic interaction liquid chromatography (HILIC) is a commonly employed mode. nih.gov

Detailed Research Findings:

UHPLC, often coupled with mass spectrometry, has become a powerful tool for analyzing oligosaccharides. nih.gov A zwitter-ionic HILIC column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer has been successfully used for the chromatographic separation of glucosamine. nih.gov This method demonstrates good selectivity and retention. In the context of analyzing enzymatic degradation of chitin (B13524), a UHPLC method using an amide column has been employed to separate chitooligosaccharides. nih.gov This method utilizes a gradient of acetonitrile and a Tris-HCl buffer to achieve separation. nih.gov

Interactive Data Table: UHPLC Parameters for Glucosamine and Chitooligosaccharide Separation

| Parameter | Glucosamine Analysis | Chitooligosaccharide Analysis | Reference |

| Column | Zwitter-ionic HILIC | Acquity UPLC BEH Amide | nih.gov, nih.gov |

| Mobile Phase | 60% Acetonitrile, 40% 85 mM Ammonium Acetate | Gradient of Acetonitrile and 15 mM Tris-HCl, pH 8.0 | nih.gov, nih.gov |

| Flow Rate | 0.3 mL/min | Not Specified | nih.gov |

| Column Temperature | 40°C | Not Specified | nih.gov |

Mass Spectrometry for Molecular Identification and Sequence Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and sequence of oligosaccharides. nih.goveurekaselect.com Soft ionization techniques are crucial for analyzing large, polar, and thermally labile biomolecules like GlcN-GlcN-GlcNAc without causing fragmentation during the ionization process. nih.goveurekaselect.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a rapid and sensitive technique for the analysis of biomolecules, including carbohydrates. biomerieux.comyoutube.comyoutube.com In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation. biomerieux.comyoutube.comyoutube.com The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. youtube.com

Detailed Research Findings:

MALDI-TOF MS has been successfully used to confirm the identity of chitooligosaccharides, even those with a degree of polymerization greater than six. mdpi.comresearchgate.net It provides a rapid method for determining the molecular mass of oligosaccharides in a sample. nih.gov The technique can be used to identify and differentiate microorganisms based on their unique protein fingerprints, and this principle can be extended to the analysis of specific oligosaccharides. biomerieux.comamegroups.org For instance, the analysis of a chitinase-treated sample by MALDI-TOF MS can reveal the masses of the resulting chitooligomer products. nih.gov

Interactive Data Table: Application of MALDI-TOF MS in Oligosaccharide Analysis

| Application | Key Findings | Reference |

| Chitooligosaccharide Confirmation | Qualitative confirmation of COS with DP > 6. | mdpi.comresearchgate.net |

| Enzyme Activity Assay | Rapidly determines the mass of chitooligomer products from enzymatic reactions. | nih.govnih.gov |

| Microorganism Identification | Identifies unique mass spectral fingerprints of microorganisms. | biomerieux.comamegroups.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is another soft ionization technique widely used for the analysis of oligosaccharides. nih.gov ESI-MS is particularly well-suited for coupling with liquid chromatography (LC) for LC-MS analysis. nih.gov Tandem mass spectrometry (MS/MS) with ESI can provide detailed structural information, including the sequence of monosaccharide units. nih.goveurekaselect.com

Detailed Research Findings:

ESI-MS, especially in negative ion mode, is effective for the sequence analysis of native oligosaccharides. eurekaselect.com Fragmentation patterns obtained from MS/MS experiments can reveal the connectivity of the monosaccharide units. For glucosamine, positive ESI-MS/MS analysis shows characteristic fragment ions that can be used for its quantification. researchgate.net For instance, the fragmentation of the precursor ion m/z 180 can lead to product ions at m/z 72 and 84. researchgate.net LC-MS/MS methods have been developed for the sensitive determination of glucosamine in biological samples, often involving a pre-column derivatization step to enhance chromatographic retention and detection sensitivity. nih.govresearchgate.net

Interactive Data Table: ESI-MS Parameters for Glucosamine Analysis

| Parameter | Value | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI) | researchgate.net |

| Collision Energy (for fragmentation) | 25 V | researchgate.net |

| Precursor Ion (m/z) | 180 | researchgate.net |

| Product Ions (m/z) | 72, 84 | researchgate.net |

| LC-MS/MS LLOQ (Plasma) | 12 ng/mL | nih.gov |

Spectroscopic Methods for Conformational and Linkage Analysis

Spectroscopic techniques provide invaluable information about the three-dimensional structure and the nature of the glycosidic linkages in oligosaccharides.

Detailed Research Findings:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of oligosaccharides. nih.gov One-dimensional and two-dimensional NMR experiments can be used to determine transglycosidic proton-proton distances and heteronuclear coupling constants (³JCH), which are related to the torsion angles (φ and ψ) of the glycosidic linkage. researchgate.net For (1→6)-linked oligosaccharides, homonuclear ¹H,¹H coupling constants, such as ³J(H5,H6R) and ³J(H5,H6S), provide information about the conformational preferences around the ω torsion angle. nih.gov

Infrared (IR) spectroscopy is another useful technique for characterizing chitin and its derivatives. mdpi.com The IR spectrum provides information about the functional groups present in the molecule and can be used to study the degree of N-acetylation. mdpi.com X-ray diffraction studies have been instrumental in determining the crystal structures of chitin and chitosan (B1678972), revealing details about their chain conformations and intermolecular hydrogen bonding. mdpi.com

Circular dichroism is a spectroscopic method that can detect changes in the secondary structure of proteins upon interaction with other molecules, and similar principles can be applied to study conformational changes in oligosaccharides. nih.gov

Interactive Data Table: Spectroscopic Techniques for Oligosaccharide Analysis

| Technique | Information Obtained | Reference |

| NMR Spectroscopy | Torsion angles (φ, ψ, ω), transglycosidic distances, linkage analysis. | nih.gov, researchgate.net |

| Infrared (IR) Spectroscopy | Functional groups, degree of N-acetylation. | mdpi.com |

| X-ray Diffraction | Crystal structure, chain conformation, hydrogen bonding. | mdpi.com |

| Circular Dichroism | Conformational changes. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of GlcN-GlcN-GlcNAc. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to determine the sequence of the monosaccharide units, the configuration of the glycosidic linkages, and the position of the N-acetyl group.

¹H-NMR spectroscopy provides information on the chemical environment of each proton in the molecule. researchgate.net The anomeric protons (H-1) of the sugar rings resonate in a distinct region of the spectrum, and their chemical shifts and coupling constants (J-values) confirm the β-configuration of the (1→4) glycosidic bonds. researchgate.net The signal for the N-acetyl group's methyl protons is also a key indicator, typically appearing as a sharp singlet. nih.govmdpi.com

¹³C-NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom. The anomeric carbons (C-1) are particularly informative, appearing in the 99-101 ppm range. researchgate.net Other characteristic signals include those for the carbons involved in the glycosidic linkage (C-4), the carbons bearing amino or N-acetyl groups (C-2), and the methyl carbon of the acetyl group. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for GlcN-GlcN-GlcNAc Moieties Note: Chemical shifts (δ) are reported in ppm and can vary based on solvent and experimental conditions. Data is compiled from studies on related chitooligosaccharides.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Anomeric (H-1) | 4.5 - 5.0 | 99.8 - 101.0 | Signal multiplicity and J-coupling confirm β-linkage. researchgate.net |

| Ring Protons (H-2 to H-6) | 3.2 - 4.0 | 55.4 - 79.0 | Complex, overlapping region requiring 2D NMR for full assignment. researchgate.net |

| N-Acetyl (CH₃) | ~2.0 | ~21.9 | Sharp singlet, characteristic of the GlcNAc unit. researchgate.net |

| C-2 (N-bearing) | - | 55.4 - 56.0 | Differentiates GlcN from GlcNAc units. researchgate.net |

| C-6 | - | 59.7 - 60.0 | Methylene carbon signals. researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a widely used technique for identifying the key functional groups present in a molecule, making it valuable for the characterization of GlcN-GlcN-GlcNAc. nih.gov The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. nih.gov For GlcN-GlcN-GlcNAc, the spectrum is characterized by several key absorption bands that confirm its polysaccharide and amino-sugar nature.

The presence of hydroxyl (-OH) and amine (-NH) groups results in a broad absorption band in the high-frequency region. The amide functionalities of the N-acetyl group give rise to distinct bands: the Amide I band (primarily C=O stretching) and the Amide II band (a combination of N-H bending and C-N stretching). mdpi.com The spectrum also shows characteristic absorptions for C-H stretching and bending, as well as vibrations corresponding to the C-O-C glycosidic linkages. nih.gov

Table 2: Key Infrared (IR) Absorption Bands for GlcN-GlcN-GlcNAc Note: Wavenumbers are approximate and can be influenced by sample preparation and intermolecular interactions. Data is based on spectra of chitin and related compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3450 | O-H and N-H Stretching | Hydroxyl and Amine | researchgate.net |

| ~2880 | C-H Stretching | CH and CH₂ | nih.gov |

| ~1650-1660 | Amide I (C=O Stretching) | N-Acetyl | mdpi.com |

| ~1558 | Amide II (N-H Bending, C-N Stretching) | N-Acetyl | nih.gov |

| ~1420 | CH₂ Bending | Pyranose Ring | researchgate.net |

| ~1375 | C-H Deformation | CH₃ (Acetyl) | nih.gov |

| ~1150-1000 | C-O-C and C-O Stretching | Glycosidic Bond, Pyranose Ring | nih.gov |

| ~895 | C-H Deformation | β-Glycosidic Bond | nih.gov |

Capillary Electrophoresis for Oligosaccharide Distribution and Purity Assessment

Capillary electrophoresis (CE) is a high-resolution separation technique used to assess the purity of GlcN-GlcN-GlcNAc preparations and to analyze the distribution of different oligosaccharides in a mixture. nih.gov The method separates molecules based on their charge-to-size ratio in a narrow-bore capillary filled with an electrolyte buffer. nih.gov

Computational Chemistry and Molecular Dynamics Simulations for Structural Predictions and Conformational Analysis

Computational chemistry and molecular dynamics (MD) simulations provide invaluable insights into the three-dimensional structure and dynamic behavior of GlcN-GlcN-GlcNAc that are often inaccessible by experimental methods alone. nih.gov These computational approaches are used to predict the most stable conformations of the oligosaccharide and to analyze its flexibility in different environments. mpg.de

MD simulations model the movements of atoms over time by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape. nih.gov A key area of analysis involves the glycosidic torsion angles, phi (Φ) and psi (Ψ), which define the relative orientation of the monosaccharide units. Ramachandran-style plots derived from these simulations reveal the preferred and disallowed conformations around the β-(1→4) linkages. mpg.de

Molecular Recognition and Biological Interactions of Glcn Glcn Glcnac

Oligosaccharide-Protein Interactions and Enzymatic Recognition

The specific sequence and linkage of monosaccharide units in an oligosaccharide chain, such as GlcN-GlcN-GlcNAc, are critical for its recognition by and interaction with proteins, particularly enzymes. This recognition is a highly specific process, dictated by the three-dimensional structures of both the oligosaccharide and the protein's binding site.

Substrate Binding and Hydrolysis by Glycoside Hydrolases

Glycoside hydrolases (GHs) are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. consensus.app The binding and subsequent hydrolysis of an oligosaccharide like GlcN-GlcN-GlcNAc by a GH is a key process in the breakdown of more complex carbohydrates. The specificity of these enzymes is determined by the architecture of their active sites, which can recognize specific sugar residues and the linkages between them.

The hydrolysis of the glycosidic bond is typically catalyzed by two carboxylic acid residues within the enzyme's active site: a general acid (proton donor) and a nucleophile/base. consensus.app The precise positioning of the oligosaccharide substrate within the active site ensures the correct orientation of the targeted glycosidic bond for cleavage.

Modulation of Enzyme Activity and Specificity by Sequence-Defined Oligosaccharides

The sequence of monosaccharides in an oligosaccharide can significantly modulate the activity and specificity of glycoside hydrolases. The presence of deacetylated units (GlcN) within a GlcNAc chain can influence the binding affinity and catalytic efficiency of chitinases. Some chitinases exhibit a preference for fully acetylated substrates, while others can accommodate or may even require the presence of GlcN residues for optimal activity. This modulation is a consequence of the specific hydrogen bonding and electrostatic interactions established between the sugar residues and the amino acid side chains in the enzyme's active site. The development of sequence-defined oligosaccharides has become a valuable tool for probing the specificity of these enzymes and for engineering biocatalysts with desired activities. wikipedia.org

O-GlcNAcylation of Intracellular Proteins by O-GlcNAc Transferase (OGT) and its Regulation by Hexosamine Metabolites

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. wikipedia.orgnih.gov This process is catalyzed by O-GlcNAc transferase (OGT) and reversed by O-GlcNAcase (OGA). nih.gov The substrate for OGT is not the oligosaccharide GlcN-GlcN-GlcNAc, but rather the activated sugar nucleotide, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). nih.gov

However, the cellular pool of UDP-GlcNAc is intimately linked to the hexosamine biosynthetic pathway (HBP), which can utilize glucosamine (B1671600) (GlcN) and N-acetylglucosamine (GlcNAc), the constituent monosaccharides of chito-oligosaccharides. nih.gov The breakdown of GlcN-GlcN-GlcNAc by glycoside hydrolases releases GlcN and GlcNAc, which can then enter the HBP and be converted to UDP-GlcNAc. In this way, the availability of chito-oligosaccharides can indirectly influence the levels of protein O-GlcNAcylation, thereby modulating a vast array of cellular processes, including signal transduction, transcription, and cytoskeletal assembly. nih.gov The activity of glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), the rate-limiting enzyme of the HBP, is subject to feedback inhibition by UDP-GlcNAc. nih.gov

| Enzyme | Function | Substrate(s) | Regulation |

| O-GlcNAc Transferase (OGT) | Adds O-GlcNAc to proteins | UDP-GlcNAc, target proteins | Substrate availability, post-translational modifications |

| O-GlcNAcase (OGA) | Removes O-GlcNAc from proteins | O-GlcNAcylated proteins | Competitive inhibition |

| Glycoside Hydrolases | Hydrolyze glycosidic bonds | Polysaccharides, oligosaccharides | Substrate specificity, product inhibition |

| GFAT | Rate-limiting step in HBP | Fructose-6-phosphate, glutamine | Feedback inhibition by UDP-GlcNAc |

Interactions with Cellular Transport Proteins

The cellular uptake of oligosaccharides and their constituent monosaccharides is mediated by various transport proteins. While specific transporters for the trisaccharide GlcN-GlcN-GlcNAc have not been definitively identified, studies on related molecules provide insights into potential mechanisms. Chitosan (B1678972) oligosaccharide nanoparticles have been shown to be taken up by A549 cells, with the uptake being concentration and time-dependent. nih.gov The transport of the monosaccharides glucosamine (GlcN) and N-acetylglucosamine (GlcNAc) is better characterized. Glucosamine can be transported by glucose transporter proteins (GLUTs), although with lower affinity than glucose itself. The uptake of chito-oligosaccharides and their subsequent breakdown into monosaccharides would provide substrates for cellular metabolism and biosynthetic pathways like the HBP.

Computational Docking and Biophysical Studies of Oligosaccharide-Protein Complexes

Computational docking and biophysical techniques are powerful tools for investigating the interactions between oligosaccharides and proteins at the molecular level. nih.govnih.gov These methods can predict the binding modes of oligosaccharides within the active sites of enzymes and identify the key amino acid residues involved in recognition. nih.gov While specific computational docking studies for GlcN-GlcN-GlcNAc with plasma proteins are not widely reported, the principles derived from studies of other glycan-protein interactions are applicable. Biophysical methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) provide experimental data on the thermodynamics and kinetics of these interactions, offering a detailed picture of the molecular recognition process. nih.govnih.gov

Cellular Signaling and Receptor-Mediated Recognition

Beyond their role as metabolic precursors, chito-oligosaccharides can also act as signaling molecules, eliciting specific cellular responses through receptor-mediated recognition. The structural features of these oligosaccharides, including their length and degree of acetylation, are critical for their recognition by cell surface receptors.

N-acetylglucosamine itself has been shown to have signaling roles in various organisms. nih.gov In mammals, a receptor for N-acetylglucosamine has been identified, and it has been implicated in processes like gene delivery through receptor-mediated endocytosis. wikipedia.org Furthermore, glucosamine has been shown to induce apoptosis in activated T cells, a process that involves the T-cell receptor. nih.gov

Role in Host-Microbe Communication and Inter-species Interactions (e.g., Shewanella baltica, Streptococcus mutans, Streptococcus gordonii)

Chito-oligosaccharides, including structures like GlcN-GlcN-GlcNAc, are pivotal in shaping the dynamics of microbial communities, particularly in the human oral cavity. The constituent monosaccharides, glucosamine (GlcN) and N-acetylglucosamine (GlcNAc), can significantly alter the competitive landscape between commensal and pathogenic bacteria.

Research demonstrates that these amino sugars can enhance the competitiveness of beneficial commensal streptococci, such as Streptococcus gordonii, against the primary dental caries pathogen, Streptococcus mutans. nih.govnih.gov When grown in the presence of GlcN or GlcNAc, S. gordonii and other commensal streptococci can more effectively outcompete S. mutans. nih.govnih.gov This is partly due to the enhanced production of antagonistic compounds like hydrogen peroxide by the commensals when metabolizing these amino sugars. nih.gov Furthermore, many commensal streptococci are better equipped to utilize GlcN and GlcNAc compared to S. mutans, giving them a distinct growth advantage. nih.gov

While specific studies on Shewanella baltica with this trisaccharide are not detailed, the broader class of chito-oligosaccharides (COS) has been explored for its antimicrobial potential. For instance, conjugating COS with antibiotics like florfenicol (B1672845) has been shown to be effective against other streptococcal species, such as Streptococcus hyovaginalis, by enhancing the drug's efficacy against both planktonic cells and biofilms. nih.gov This suggests a broader role for chito-oligosaccharides in modulating microbial interactions and virulence.

Table 1: Effects of Amino Sugars on Oral Streptococci Interactions

| Microorganism(s) | Amino Sugar(s) | Observed Effect |

| Streptococcus gordonii vs. Streptococcus mutans | GlcN, GlcNAc | Enhanced competitiveness of S. gordonii over S. mutans. nih.govnih.gov |

| Commensal streptococci vs. S. mutans | GlcN, GlcNAc | Reduced viability of S. mutans in cocultures. nih.gov |

| Commensal streptococci | GlcN, GlcNAc | Increased production of hydrogen peroxide (H₂O₂). nih.gov |

| Streptococcus hyovaginalis | Florfenicol-COS conjugate | Enhanced antimicrobial activity against the bacterium. nih.gov |

Influence on Microbial Biofilm Formation and Disruption Mechanisms

Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antimicrobial agents. Chito-oligosaccharides have demonstrated significant potential in both preventing the formation of and disrupting established biofilms. nih.govnih.gov

The anti-biofilm activity of COS is often attributed to their polycationic nature, resulting from protonated amino groups. nih.gov This positive charge allows for electrostatic interactions with negatively charged components of the biofilm matrix, such as extracellular DNA, proteins, and polysaccharides, thereby disrupting the biofilm's integrity. nih.gov Studies on bacteria like Pseudomonas aeruginosa and Staphylococcus aureus show that COS can effectively inhibit biofilm formation and eradicate mature biofilms. nih.govnih.govresearchgate.net

For example, nitric oxide-releasing chito-oligosaccharides have been engineered as dual-action agents that not only eradicate P. aeruginosa but also physically degrade the biofilm structure. nih.govresearchgate.net In other applications, combining COS with conventional antibiotics has shown synergistic effects, enhancing the efficacy of the drugs against biofilm-related infections. nih.govnih.gov

Table 2: Chito-oligosaccharide (COS) Activity Against Microbial Biofilms

| Target Organism | COS Application | Mechanism/Effect |

| Pseudomonas aeruginosa | Nitric oxide-releasing COS | Acts as a dual-action therapeutic, eradicating bacteria and physically disrupting the biofilm. nih.govresearchgate.net |

| Staphylococcus aureus | COS alone or with antibiotics | Inhibits biofilm formation and shows synergistic activity with antibiotics like clindamycin. nih.gov |

| Streptococcus hyovaginalis | Florfenicol-COS conjugate | Efficiently eradicates mature biofilms and inhibits drug resistance. nih.gov |

| Candida species | Chito-oligosaccharide (DPn 32) | Reduces viable cells and metabolic activity in preformed biofilms. nih.gov |

Perception by Lysin Motif (LysM) Receptors in Pathogen Recognition

The Lysin Motif (LysM) is a conserved carbohydrate-binding module found in proteins across different kingdoms of life, where it plays a critical role in recognizing peptidoglycan and chitin (B13524). In the context of pathogen recognition, LysM-containing receptors are essential for detecting the presence of microbes.

In plants, LysM receptor-like kinases are crucial for sensing microbe-derived ligands containing N-acetylglucosamine, such as chitin oligomers. nih.gov The rice protein CEBiP (Chitin Elicitor Binding Protein) and the receptor kinase CERK1 (Chitin Elicitor Receptor Kinase 1) are well-studied examples. These proteins recognize chitin fragments released from fungal cell walls, which leads to the formation of a receptor complex that initiates an immune response. nih.gov Fungal pathogens, in turn, have evolved strategies to evade this detection. For example, the rice blast fungus Magnaporthe oryzae secretes an effector protein called Slp1, which also contains LysM domains. This effector competes with the host's receptors for binding to chitin oligosaccharides, effectively sequestering the PAMPs and suppressing the plant's immune response. nih.gov

Induction of Plant Innate Immunity and Elicitor Activity (e.g., PAMP-Triggered Immunity)

Chito-oligosaccharides are potent elicitors of plant defense responses. As components of fungal cell walls, chitin and its oligomeric fragments are recognized by plants as Pathogen-Associated Molecular Patterns (PAMPs). This recognition triggers a basal defense program known as PAMP-Triggered Immunity (PTI). nih.govnih.gov

The perception of chitin oligomers by plant cell surface receptors, like the CEBiP/CERK1 complex in rice, activates a signaling cascade that leads to a variety of defense responses. nih.gov These can include the production of reactive oxygen species (ROS), the activation of defense-related genes, and the synthesis of antimicrobial compounds. The length of the chitin oligomer can influence the intensity of the immune response.

To counteract this, successful fungal pathogens have developed sophisticated evasion strategies. These include secreting effector proteins with LysM domains to sequester chitin fragments, as mentioned previously, or producing enzymes like chitin deacetylases. nih.govnih.gov These enzymes modify chitin oligomers by removing acetyl groups (converting GlcNAc to GlcN), which can render them less immunogenic and prevent their recognition by the plant's immune receptors. nih.gov

Mechanisms of Cell-Cell Recognition and Adhesion Modulation

The influence of chito-oligosaccharides extends to modulating cell adhesion and recognition, processes fundamental to multicellular organization and host-pathogen interactions. While direct evidence for the specific trisaccharide GlcN-GlcN-GlcNAc is limited, studies on general chito-oligosaccharides (COS) provide significant insights.

COS have been shown to inhibit the proliferation, migration, and invasion of certain cancer cells, such as pancreatic cancer cells. nih.gov This effect is concentration-dependent and is thought to be related to the inhibition of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility and invasion. nih.gov

In the field of tissue engineering, chitosan and its oligosaccharide derivatives are utilized to create scaffolds that promote cell adhesion and growth. frontiersin.orgnih.gov The positive charge of these molecules can facilitate interaction with negatively charged cell surfaces and extracellular matrix components, thereby enhancing cell attachment and migration. Conversely, the monosaccharide GlcNAc is a key player in a major intracellular signaling mechanism known as O-GlcNAcylation. This post-translational modification, where a single GlcNAc is attached to serine or threonine residues of nuclear and cytoplasmic proteins, regulates a vast array of cellular processes, including transcription and cell signaling, though this is distinct from the action of extracellular oligosaccharides. nih.govrupress.org

Impact on Gene Expression and Cellular Metabolic Pathways

Transcriptomic Profiling of Cellular Responses to GlcN-GlcN-GlcNAc and Related Oligosaccharides

Transcriptomic analyses have been instrumental in elucidating the global changes in gene expression induced by chitooligosaccharides (COS). While studies specifically focusing on the GlcN-GlcN-GlcNAc trimer are limited, research on COS mixtures and other specific oligomers provides significant insights into the cellular pathways affected. These studies reveal a broad impact on genes involved in immunity, cell signaling, and metabolism.

Chemoproteomic and transcriptomic analyses have revealed that O-GlcNAcylation, a post-translational modification involving N-acetylglucosamine (GlcNAc), plays a crucial role in regulating the fate of mouse embryonic stem cells by influencing the pluripotency network. nih.gov O-GlcNAcylation is a dynamic modification of nuclear and cytoplasmic proteins that has a significant impact on the function and dysfunction of the immune system, playing crucial roles in the biochemical regulation of all immune cell functions under both physiological and pathological conditions. nih.gov This modification affects a vast number of proteins, regulating key cellular processes such as transcription, translation, and cell signaling. nih.gov

A study on human synovial cells demonstrated that glucosamine (B1671600) (GlcN), a component of GlcN-GlcN-GlcNAc, significantly alters the gene expression profile in response to inflammatory stimuli. DNA microarray analysis revealed that GlcN downregulates the expression of numerous proinflammatory genes. nih.govnih.gov This suggests that oligosaccharides containing GlcN can have a profound effect on the transcriptional landscape of cells, particularly in an inflammatory context.

Table 1: Summary of Cellular Pathways Modulated by Related Oligosaccharides

| Cellular Process | Key Genes/Pathways Affected | Observed Effect | Reference |

| Immune Response | Proinflammatory Cytokines (IL-6, TNF-α), NF-κB signaling | Downregulation | nih.govnih.gov |

| Cell Fate & Pluripotency | Core Pluripotency Transcription Factors (OCT4, SOX2, NANOG) | Regulation by O-GlcNAcylation | nih.gov |

| Metabolism | Metabolic Gene Expression | Regulation via O-GlcNAcylation of TBP | nih.gov |

Regulation of Chitin (B13524) Metabolic Genes (e.g., Chitinase (B1577495) and Chitin Oligosaccharide Deacetylase Gene Upregulation)

GlcN-GlcN-GlcNAc and related chitooligosaccharides are known to influence the expression of genes involved in their own metabolism, such as chitinases and chitin oligosaccharide deacetylases. This feedback regulation is a critical aspect of how organisms sense and respond to these molecules.

In marine bacteria like Shewanella baltica, the heterodisaccharide β-N-acetyl-d-glucosaminyl-(1,4)-d-glucosamine (GlcNAc-GlcN), which shares structural similarities with components of GlcN-GlcN-GlcNAc, has been shown to upregulate chitinase gene expression. oup.com This suggests a conserved mechanism where the breakdown products of chitin can induce the enzymes responsible for their further degradation. Similarly, in Serratia marcescens, the uptake of N,N'-diacetylchitobiose ((GlcNAc)2) is essential for the production of chitinases. nih.gov

Studies in the bacterium Streptomyces coelicolor have shown that the transcription of multiple chitinase genes is induced by chitobiose, a disaccharide of GlcNAc. nih.gov This induction allows the bacterium to efficiently utilize chitin as a nutrient source. The regulation of these genes is often tightly controlled, with repressors and inducers modulating their expression based on the availability of chitin-derived oligosaccharides.

Furthermore, research on the fungus Trichoderma harzianum has indicated that soluble chitooligosaccharides trigger the expression of the ech42 gene, which encodes an endochitinase. This process is crucial for its mycoparasitic activity against other fungi. nih.gov

Modulation of Proinflammatory Cytokine Gene Expression in Cellular Models

One of the most significant biological activities attributed to GlcN-GlcN-GlcNAc and related compounds is their ability to modulate inflammatory responses at the genetic level. This is primarily achieved by altering the expression of proinflammatory cytokine genes.

In human synovial cells stimulated with interleukin-1β (IL-1β), glucosamine has been shown to suppress the expression of several proinflammatory cytokine genes, including Interleukin-6 (IL-6), Interleukin-24 (IL-24), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This anti-inflammatory effect is mediated, at least in part, through the O-GlcNAc modification of cellular proteins, which can influence signaling pathways that control cytokine gene transcription. nih.govnih.gov The O-GlcNAc modification can impact the activity of transcription factors like NF-κB, a key regulator of inflammatory gene expression. nih.gov

The dynamic and reversible modification of nuclear and cytoplasmic proteins by O-GlcNAcylation has a significant impact on immune system function and dysfunction. nih.gov This post-translational modification plays a crucial role in the biochemical regulation of all immune cell functions under both physiological and pathological conditions. nih.gov

Table 2: Effect of Glucosamine on Proinflammatory Cytokine Gene Expression in IL-1β-Stimulated Human Synovial MH7A Cells

| Gene | Treatment | Expression Level Change | Putative Mechanism | Reference |

| IL-6 | Glucosamine | Suppressed | O-GlcNAc modification-independent | nih.gov |

| IL-8 | Glucosamine | Suppressed | O-GlcNAc modification-dependent | nih.gov |

| TNF-α | Glucosamine | Suppressed | O-GlcNAc modification-dependent | nih.govnih.gov |

| IL-24 | Glucosamine | Suppressed | O-GlcNAc modification-independent | nih.gov |

Alterations in Carbohydrate Metabolism and Energy Generation Pathways

Chitooligosaccharides, including structures like GlcN-GlcN-GlcNAc, can influence cellular energy metabolism. Studies have shown that these molecules can enhance mitochondrial biogenesis and function, leading to improved energy production.

Research in rats has demonstrated that chitooligosaccharides (COS) can induce mitochondrial biogenesis and enhance exercise endurance. nih.gov This effect is mediated through the activation of two key metabolic regulators: Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK). nih.gov The activation of SIRT1 and AMPK by COS leads to the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis. nih.gov This, in turn, increases the number of mitochondria and the expression of components of the electron transport chain, boosting the cell's capacity for energy generation. nih.gov

The hexosamine biosynthetic pathway (HBP), which produces UDP-GlcNAc, integrates metabolites from glucose, amino acid, lipid, and nucleotide metabolism. nih.gov The end product of this pathway, UDP-GlcNAc, is a substrate for O-GlcNAc transferase (OGT), which modifies proteins in response to nutrient availability. nih.gov This positions O-GlcNAcylation as a critical link between nutrient status and the regulation of metabolic processes.

Role in Nutrient Sensing and Signal Transduction Networks

The ability of cells to sense and respond to nutrient availability is fundamental to maintaining homeostasis. GlcN-GlcN-GlcNAc and its constituent monosaccharides are integral to nutrient-sensing and signal transduction networks, primarily through the O-GlcNAc modification pathway.

The O-GlcNAc modification has been shown to regulate a wide array of intracellular proteins, including transcription factors such as NF-κB, c-myc, and p53. This regulation can alter their activity, stability, and subcellular localization, thereby influencing gene expression and cellular responses to various stimuli. The interplay between O-GlcNAcylation and other post-translational modifications creates a complex signaling network that allows cells to adapt to changes in their nutritional environment. nih.gov The disruption of O-GlcNAc homeostasis has been linked to the development of various diseases, highlighting its importance in cellular regulation. nih.gov

Advanced Methodologies and Future Research Directions

Development of Advanced Analytical Techniques for Oligosaccharide Profiling and Quantitation

Precise and sensitive detection and quantification of chitotriose and related oligosaccharides are fundamental to elucidating their biological functions. Researchers have developed a suite of advanced analytical techniques for their profiling. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful method for quantifying enzymatically liberated N-acetylglucosamine (GlcNAc) from protein substrates, which can be used to determine the stoichiometry of modifications. nih.gov Another established technique is High-Performance Liquid Chromatography (HPLC), which has been successfully used to separate and purify individual chito-oligomers, including chitotriose, from complex mixtures. ebi.ac.uk For instance, hydrophilic interaction liquid chromatography (HILIC) has been employed to effectively separate chito-oligomers with different degrees of polymerization. ebi.ac.uk

To visualize and measure enzymatic activity related to chitotriose in situ, novel fluorogenic probes have been synthesized. pnnl.gov An example is chitotriose-TokyoGreen (chitotriose-TG), a substrate that becomes highly fluorescent upon hydrolysis by chitinase (B1577495). pnnl.govosti.gov This tool enables the spatial mapping of chitinase activity in complex environments like the plant rhizosphere, providing insights into biological processes in their native context. pnnl.gov These advanced methods are crucial for moving beyond simple detection to understanding the dynamic concentration and localization of oligosaccharides.

Table 1: Advanced Analytical Techniques for Oligosaccharide Analysis

| Technique | Application | Principle | Reference |

|---|---|---|---|

| HPAEC-PAD | Quantitation of monosaccharides | Separates anions based on their interaction with a stationary phase, followed by sensitive electrochemical detection. | nih.gov |

| HPLC (HILIC) | Separation and purification of oligomers | Separates analytes based on their partitioning between a polar stationary phase and a less polar mobile phase. | ebi.ac.uk |

| Fluorogenic Probes | In situ mapping of enzyme activity | A non-fluorescent substrate (e.g., chitotriose-TG) is cleaved by a specific enzyme (e.g., chitinase), releasing a fluorescent molecule. | pnnl.govosti.gov |

Rational Design and Synthesis of Novel GlcN-GlcN-GlcNAc Derivatives and Analogues for Specific Biological Probes

To investigate the specific interactions and functions of chitotriose, researchers are turning to the rational design and synthesis of novel derivatives and analogues. This approach involves creating modified versions of the parent molecule to serve as specific biological probes or inhibitors. Rational design strategies, including quantitative structure-activity relationship (QSAR) modeling, are employed to predict the activity of new chemical compounds and design inhibitors for enzymes like chitin (B13524) deacetylase. nih.govresearchgate.net

The synthesis of these novel molecules can be achieved through both chemical and enzymatic routes. For example, a fluorogenic substrate, chitotriose-TG, was synthesized by chemically coupling a fluorescein (B123965) derivative to the chitotriose unit. pnnl.govosti.gov Enzymatic synthesis offers a powerful alternative for creating analogues with high efficiency and selectivity. nih.gov Enzymes like N-acetylglucosamine 1-phosphate uridyltransferase (GlmU) can be used to generate libraries of UDP-GlcNAc analogues, which are essential donor molecules in glycosylation reactions. rsc.org These synthetic derivatives are invaluable tools for probing biological systems, allowing for the specific labeling and tracking of oligosaccharide-binding proteins and the visualization of enzymatic activity. pnnl.govwikipedia.org For instance, fluorescently labeled UDP-GlcNAc analogues can be used for one-step labeling of O-GlcNAc modifications in living cells. wikipedia.org

Mechanistic Elucidation of Oligosaccharide-Mediated Biological Pathways and Cross-Talk with Other Post-Translational Modifications

Oligosaccharides are increasingly recognized as key players in cellular signaling. Chitooligosaccharides have been implicated as signaling molecules in plant defense and development. nih.gov A major area of future research is to unravel the precise molecular mechanisms by which chitotriose and related molecules exert their effects and to understand how these pathways interact with other cellular regulatory networks.

A significant concept in this field is the "crosstalk" between different post-translational modifications (PTMs). nih.govnih.gov PTMs like phosphorylation, acetylation, and ubiquitination can influence each other, creating a complex regulatory code that fine-tunes protein function. cellsignal.comfrontiersin.org O-GlcNAcylation, the attachment of a single GlcNAc to proteins, is a dynamic PTM that often occurs on the same serine or threonine residues as phosphorylation, suggesting a direct competitive relationship or interplay. nih.gov This modification is regulated by two key enzymes, O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). wikipedia.org Understanding how the signaling pathways initiated by extracellular oligosaccharides like chitotriose might intersect with intracellular PTMs such as O-GlcNAcylation is a critical frontier. This interplay could regulate everything from protein stability and localization to enzyme activity and gene transcription. nih.govcollege-de-france.fr

Systems Biology Approaches Integrating Multi-Omics Data for Comprehensive Understanding

To grasp the full biological impact of chitotriose, a holistic, systems-level perspective is required. Systems biology approaches that integrate multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—offer a powerful strategy to achieve this comprehensive understanding. nih.govmdpi.com By combining these different layers of biological information, researchers can move beyond studying single components to analyzing the complex interplay of molecules within a cell or organism. nih.govarxiv.org

The application of multi-omics has been instrumental in deciphering the pleiotropic effects of manipulating global PTMs like O-GlcNAcylation. nih.gov For example, combining genetic manipulation of O-GlcNAc levels with multi-omics analysis and advanced bioinformatics has helped identify key biological pathways regulated by this modification, such as those involved in preventing aneuploidy. nih.gov Similar integrated approaches can be applied to study the effects of chitotriose. By treating a biological system with chitotriose and subsequently analyzing the changes across the transcriptome, proteome, and metabolome, researchers can identify responsive genes, proteins, and metabolic pathways, thereby building a comprehensive model of the oligosaccharide's mechanism of action. arxiv.orgyoutube.com

Table 2: Multi-Omics in Glycobiology Research

| Omics Type | Information Provided | Potential Application to Chitotriose Research | Reference |

|---|---|---|---|

| Transcriptomics | Changes in gene expression (mRNA levels) | Identify genes and pathways transcriptionally regulated by chitotriose. | mdpi.com |

| Proteomics | Changes in protein abundance and PTMs | Identify proteins that are differentially expressed or modified in response to chitotriose. | nih.govnih.gov |

| Metabolomics | Changes in small molecule metabolite profiles | Uncover metabolic pathways affected by chitotriose signaling. | nih.gov |

| Integrated Multi-Omics | Holistic view of cellular response | Construct comprehensive models of chitotriose's biological role and its interaction with other cellular processes. | nih.govarxiv.org |

Exploration of GlcN-GlcN-GlcNAc in Diverse Biological Systems and Physiological Contexts

Chitotriose and related chitooligosaccharides are not confined to a single biological niche; they are produced and perceived by a wide array of organisms, suggesting diverse physiological roles. nih.gov Chitinases, the enzymes that can generate these oligomers, are found in bacteria, fungi, plants, and animals, where they are involved in processes ranging from nutrient cycling to defense and development. nih.govnih.gov

In bacteria, chitinases contribute to the degradation of environmental chitin for carbon and nitrogen. nih.gov In fungi, these enzymes are crucial for morphogenesis and parasitism. nih.gov Plants produce chitinases as part of their defense response against fungal pathogens. nih.gov Research has shown that specific chitooligosaccharides can act as elicitors of these plant defense mechanisms. nih.gov Beyond plants, chitotriose itself has been identified as a neurotrophic factor. Studies have demonstrated that among a mixture of chito-oligomers, chitotriose most effectively promotes the survival of Schwann cells and encourages neurite outgrowth from dorsal root ganglion explants, suggesting its potential importance in peripheral nerve regeneration. ebi.ac.uk The continued exploration of chitotriose's function in these varied biological systems and physiological states will undoubtedly uncover new and important roles for this fundamental oligosaccharide. plos.orgnih.gov

Q & A

Q. Basic Research Focus

- Methodological Answer : Synthesis typically involves enzymatic or chemical glycosylation. For enzymatic approaches, use purified chitinases or glycosyltransferases under optimized pH (e.g., 6.5–7.5) and temperature (30–37°C) conditions . Chemical synthesis requires protecting-group strategies (e.g., acetyl or benzyl groups) to control regioselectivity. Post-synthesis, purity is validated via HPLC (C18 columns, acetonitrile/water gradients) and MALDI-TOF MS. Reproducibility mandates detailed documentation of reaction stoichiometry, solvent purity, and catalyst concentrations. For novel compounds, provide NMR (¹H, ¹³C, 2D HSQC) and elemental analysis data .

Table 1 : Example Synthesis Parameters

| Method | Yield (%) | Purity Validation | Key Challenges |

|---|---|---|---|

| Enzymatic | 60–75 | HPLC, MS | Enzyme stability |

| Chemical | 40–55 | NMR, Elemental | Protecting-group removal |

How can structural discrepancies in reported GlcN-GlcN-GlcNAc conformations be resolved using advanced analytical techniques?

Q. Advanced Research Focus

- Methodological Answer : Contradictory NMR and crystallography data may arise from solvent effects or dynamic conformations. Use multi-nuclear NMR (e.g., ¹H-¹⁵N HSQC) in D₂O and DMSO-d₆ to assess solvent-dependent structural shifts. Molecular dynamics simulations (AMBER or CHARMM force fields) can model flexibility over 100–200 ns trajectories. Cross-validate with X-ray crystallography (if crystalline) or cryo-EM for oligomeric states. Report solvent, temperature, and concentration parameters to contextualize findings .

What experimental frameworks are suitable for investigating GlcN-GlcN-GlcNAc’s role in glycan-mediated signaling pathways?

Q. Advanced Research Focus

- Methodological Answer : Apply the PICO framework to structure hypotheses:

- Population : Specific cell lines (e.g., macrophages, cancer cells).

- Intervention : Chito oligosaccharides at varying concentrations (e.g., 10–100 µg/mL).

- Comparison : Untreated cells or scrambled glycan controls.

- Outcome : Quantify cytokine secretion (ELISA) or NF-κB activation (luciferase assays). Use siRNA knockdowns of receptors (e.g., TLR2) to confirm mechanism. Ensure ethical rigor via triplicate biological replicates and statistical power analysis (α = 0.05, power ≥80%) .

How should researchers address contradictory data on GlcN-GlcN-GlcNAc’s immunomodulatory effects across in vitro and in vivo models?

Q. Advanced Research Focus

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to aggregate data from PubMed and Scopus. Perform meta-analysis (random-effects models) to quantify heterogeneity (I² statistic). Experimental follow-ups might include:

What criteria define a robust research question for studying chito oligosaccharides in drug delivery systems?

Q. Basic Research Focus

- Methodological Answer : Apply FINER criteria:

- Feasible : Access to functionalized chito derivatives (e.g., PEGylation).

- Interesting : Impact on drug bioavailability or targeting.

- Novel : Comparison to existing carriers (e.g., liposomes).

- Ethical : Compliance with biocompatibility standards (ISO 10993).

- Relevant : Align with unmet needs (e.g., blood-brain barrier penetration). Design experiments using Box-Behnken models to optimize nanoparticle size and drug-loading efficiency .

How can researchers optimize chromatographic separation of chito isomers with minimal degradation?

Q. Basic Research Focus

- Methodological Answer : Use HILIC (Hydrophilic Interaction Liquid Chromatography) with amide columns (e.g., Waters XBridge BEH Amide). Mobile phase: acetonitrile/ammonium acetate (pH 5.0). Maintain column temperature at 25°C to prevent hydrolysis. Validate with post-column derivatization (e.g., 2-AB labeling for fluorescence detection). Include internal standards (e.g., chitotriose) for quantification .

What statistical approaches are recommended for analyzing dose-dependent effects of chito oligosaccharides in metabolic studies?

Q. Advanced Research Focus

- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. For omics data (transcriptomics/proteomics), apply Benjamini-Hochberg correction for false discovery rate (FDR <0.05). Multivariate analysis (PCA or PLS-DA) identifies key metabolic pathways. Report confidence intervals and effect sizes to enhance reproducibility .

How should literature reviews on chito’s antimicrobial mechanisms be structured to identify research gaps?

Q. Basic Research Focus

- Methodological Answer : Follow PRISMA-ScR guidelines for scoping reviews. Search terms: (“GlcN-GlcN-GlcNAc” OR “chito oligosaccharide”) AND (“antimicrobial” OR “biofilm”). Databases: PubMed, Scopus, Web of Science. Use Covidence for screening. Categorize findings by pathogen (e.g., Gram-positive vs. Gram-negative), mechanistic focus (e.g., membrane disruption), and model systems. Highlight understudied areas (e.g., synergy with antibiotics) .

What validation protocols are essential for confirming chito’s role in plant immunity via transcriptomic studies?

Q. Advanced Research Focus

- Methodological Answer : Treat Arabidopsis or rice with chito elicitors (e.g., 1 µM). Extract RNA post-treatment (6–24 h) for RNA-seq. Validate via qRT-PCR (≥3 reference genes, e.g., ACTIN and UBQ). Use STRING-DB for protein interaction networks. Confirm functional relevance via CRISPR knockouts of upregulated genes (e.g., PR1). Replicate across independent growth trials .

How can contradictory results in chito’s antioxidant capacity assays be reconciled methodologically?

Q. Advanced Research Focus

- Methodological Answer : Compare assays (DPPH, FRAP, ORAC) under standardized conditions (pH 7.4, 37°C). Control for metal ion contamination (ICP-MS). Use ascorbic acid as a positive control. Apply multivariate ANOVA to isolate assay-specific variables (e.g., solvent polarity). Report molar extinction coefficients and reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.